N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride
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Description
“N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride” is a chemical compound that has been mentioned in the context of scientific research . It’s a complex molecule with potential applications in various fields, from drug discovery to material science.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is a key component of this compound. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Chemical Synthesis and Structural Studies
- N-(4,6-Difluorobenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride is structurally related to compounds synthesized in the study of cerebral protective agents. These compounds include various 2-aminothiazoles and 2-thiazolecarboxamides with nitrogenous basic moieties, showing potential anti-anoxic activity (Ohkubo et al., 1995).
- The compound shares structural similarities with derivatives synthesized for antibacterial applications, specifically targeting Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Herbicidal Applications
- Similar compounds, particularly 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives, have been synthesized for herbicidal activity and crop safety. These derivatives showed effectiveness against annual lowland weeds (Ohno et al., 2004).
Pharmacological Studies
- Analogous diaryl dihydropyrazole-3-carboxamides have been developed, showing significant in vivo anti-obesity activity related to CB1 receptor antagonism. This highlights the potential pharmacological applications of structurally similar compounds (Srivastava et al., 2007).
Antimicrobial and Anticancer Activities
- Compounds with structural similarities have been synthesized with a focus on antimicrobial and anticancer activities. These include novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus (Zaki et al., 2018).
Agricultural Applications
- Research on pyrazole carboxamide derivatives, including those structurally related to this compound, has shown potential applications in agriculture, particularly as nematocidal agents (Zhao et al., 2017).
properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-ethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N5O2S.ClH/c1-2-26-7-4-16(24-26)19(28)27(6-3-5-25-8-10-29-11-9-25)20-23-18-15(22)12-14(21)13-17(18)30-20;/h4,7,12-13H,2-3,5-6,8-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCZLDMAMQRKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClF2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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